molecular formula C26H22ClN3O3S B11430666 8-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430666
M. Wt: 492.0 g/mol
InChI Key: KRJXSYNJRYTHML-UHFFFAOYSA-N
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Description

The compound you’ve described is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 8-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    Empirical Formula: C₁₆H₁₃ClO₃

    Molecular Weight: 288.73 g/mol

    CAS Number: 879642-82-7

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its complexity likely presents challenges in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan ring or the carbonitrile group.

    Reduction: Reduction of the carbonyl group (6-oxo) could yield a corresponding alcohol.

    Substitution: The chlorobenzyl group may participate in substitution reactions.

    Other Transformations: Given its diverse functional groups, other reactions (e.g., cyclizations, rearrangements) are possible.

Common Reagents and Conditions::

    Oxidation: Oxidants like KMnO₄, PCC, or DMSO/oxalyl chloride.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions, regioselectivity, and stereochemistry. Isolation and characterization of intermediates would be crucial.

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigate its potential as a lead compound for drug development.

    Catalysis: Explore its catalytic properties in organic transformations.

Biology and Medicine::

    Bioactivity Screening: Assess its effects on biological targets (e.g., enzymes, receptors).

    Pharmacology: Investigate its pharmacokinetics and toxicity.

Industry::

    Materials Science: Evaluate its use in polymer chemistry or materials synthesis.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related heterocycles:

    Pyridines: Similar ring systems but lacking the thiadiazine moiety.

    Benzothiadiazines: Closest relatives, but distinct due to the pyridine-fused ring.

Feel free to explore more about its applications and unique features

Properties

Molecular Formula

C26H22ClN3O3S

Molecular Weight

492.0 g/mol

IUPAC Name

8-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C26H22ClN3O3S/c27-20-7-3-18(4-8-20)15-33-21-9-5-19(6-10-21)23-12-25(31)30-16-29(14-22-2-1-11-32-22)17-34-26(30)24(23)13-28/h1-11,23H,12,14-17H2

InChI Key

KRJXSYNJRYTHML-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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